molecular formula C22H26N6O B2953497 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide CAS No. 1421516-34-8

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide

Cat. No.: B2953497
CAS No.: 1421516-34-8
M. Wt: 390.491
InChI Key: LBDAZICAPAIYJL-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide is a pyrimidine-based small molecule characterized by a central pyrimidine ring substituted with a 2-methyl group, a pyridin-2-ylamino moiety at position 6, and a 4-phenylbutanamide-linked ethylamine side chain. Its structural complexity allows for diverse intermolecular interactions, including hydrogen bonding (via amine and carbonyl groups) and π-π stacking (via aromatic rings), which are critical for binding to biological targets .

Properties

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-17-26-20(16-21(27-17)28-19-11-5-6-13-23-19)24-14-15-25-22(29)12-7-10-18-8-3-2-4-9-18/h2-6,8-9,11,13,16H,7,10,12,14-15H2,1H3,(H,25,29)(H2,23,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDAZICAPAIYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer therapeutics and enzyme inhibition. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound possesses the following molecular characteristics:

PropertyValue
Molecular FormulaC21H22N6O
Molecular Weight374.4 g/mol
CAS Number1421586-45-9

The structure features a pyrimidine ring substituted with a pyridin-2-ylamino group and an acetamide moiety, which contributes to its biological activities.

Targets of Action

The primary targets of this compound include:

  • Dihydrofolate reductase (DHFR) : This enzyme is crucial for nucleotide synthesis, impacting DNA and RNA production.
  • Tyrosine-protein kinase : Involved in signaling pathways that regulate cell growth and proliferation.
  • MAP kinases : These kinases are essential for various cellular processes, including growth and differentiation.

Mode of Action

The compound inhibits the activity of DHFR with high affinity, leading to a reduction in tetrahydrofolate levels necessary for the synthesis of purines and pyrimidines. This inhibition ultimately results in decreased RNA and DNA synthesis, promoting cancer cell death .

Biological Activity

This compound exhibits several notable biological activities:

  • Antitumor Activity : The compound has shown promise as an anti-cancer agent by inhibiting key enzymes involved in cell proliferation. Its ability to inhibit DHFR is particularly significant in the context of cancer treatment.
  • Enzyme Inhibition : Besides DHFR, it may also interact with other protein targets such as tyrosine kinases and MAP kinases, further implicating its potential therapeutic applications against various malignancies.

Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Experiments have demonstrated that this compound effectively binds to its targets, inhibiting their activity and leading to reduced cell growth in cancer cell lines.
  • Structure-Activity Relationship (SAR) : The unique substitution pattern of this compound differentiates it from other similar molecules. SAR studies indicate that modifications to the pyridine or acetamide groups can significantly alter its biological activity and potency against cancer cells.
  • Comparative Analysis : The compound's activity was compared with other known inhibitors, revealing that it possesses a distinct mechanism of action that may overcome resistance seen with traditional therapies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Target Affinity Solubility (mg/mL) Key Research Findings
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide Pyrimidine 2-methyl, pyridin-2-ylamino, 4-phenylbutanamide-ethylamine Kinase inhibition (hypothetical) 0.12 (predicted) Enhanced π-π stacking due to phenylbutanamide; moderate solubility due to hydrophobic side chain
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () Pyrimidine 2-fluorophenyl, 4-methoxyphenylaminomethyl Antimicrobial activity 0.08 Intramolecular N–H⋯N hydrogen bonding stabilizes conformation; weak C–H⋯O interactions reduce solubility
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide () Pyrimidine 4-methylpiperazinyl, pyridin-4-ylamino, isopropyl-phenoxyacetamide Kinase inhibition (e.g., EGFR) 0.25 Improved solubility via polar piperazine and acetamide groups; higher target selectivity for tyrosine kinases
Polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () Pyrimidine 4-chlorophenyl, chlorophenylaminomethyl Immunomodulatory/antifungal 0.05 (polymorph A), 0.06 (polymorph B) Crystal packing differences alter hydrogen-bond networks and bioavailability

Pharmacological and Physicochemical Insights

  • Substituent Impact on Target Binding: The pyridin-2-ylamino group in the target compound may favor interactions with ATP-binding pockets in kinases, similar to pyridin-4-ylamino analogues (e.g., ). Hydrophobic vs. Polar Groups: The 4-phenylbutanamide side chain contributes to hydrophobicity, limiting aqueous solubility compared to ’s piperazine-containing derivative (0.12 vs. 0.25 mg/mL). This trade-off may influence pharmacokinetic profiles, favoring ’s compound for systemic delivery . Crystallographic Stability: Unlike ’s fluorophenyl derivative, the target compound lacks intramolecular N–H⋯N hydrogen bonds, which may reduce conformational rigidity and increase metabolic susceptibility .

Research Findings and Limitations

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